4-tert-Butyl-N,N-dimethylaniline

Catalog No.
S581364
CAS No.
2909-79-7
M.F
C12H19N
M. Wt
177.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butyl-N,N-dimethylaniline

CAS Number

2909-79-7

Product Name

4-tert-Butyl-N,N-dimethylaniline

IUPAC Name

4-tert-butyl-N,N-dimethylaniline

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C12H19N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h6-9H,1-5H3

InChI Key

SJDILFZCXQHCRB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N(C)C

Synonyms

N,N-dimethyl-4-t-butylaniline, N,N-dimethyl-4-t-butylaniline, ion (1+), N,N-dimethyl-p-t-butylaniline, N,N-DMPTBA

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C)C

The exact mass of the compound 4-tert-Butyl-N,N-dimethylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-tert-Butyl-N,N-dimethylaniline (TBDMA) is a sterically hindered, electron-rich tertiary amine widely utilized as an electron donor in photopolymerization, a precursor in oxidative cross-coupling, and a redox-active component in catalysis [1]. By featuring a bulky tert-butyl group at the para position of the aromatic ring, it maintains the fundamental electronic properties and oxidation potential of the parent N,N-dimethylaniline while completely blocking para-directed electrophilic attack and radical-radical coupling[2]. This structural modification makes it a critical material for procurement in applications requiring stable radical cations, such as free-radical/cationic hybrid photopolymerizations of acrylates and epoxides, and transition-metal-catalyzed C–H functionalizations where predictable regioselectivity is paramount [1].

Substituting TBDMA with the cheaper, unsubstituted N,N-dimethylaniline (DMA) frequently leads to catastrophic process failures in oxidative and radical-mediated workflows [1]. When DMA undergoes single-electron oxidation, the resulting radical cation is highly reactive at the unprotected para position, rapidly dimerizing to form tetramethylbenzidine derivatives[2]. This irreversible side reaction consumes the electron donor, quenches catalytic cycles, and introduces deeply colored impurities that ruin optical properties in photopolymerized resins. The tert-butyl group in TBDMA provides essential steric shielding that prevents this dimerization, ensuring that the molecule functions reliably as a reversible electron donor or directs functionalization exclusively to the ortho or N-methyl positions, thereby preserving yield and product purity [1].

Yield Preservation in Oxidative Cyclization via Para-Blocking

In copper-catalyzed oxidative [4+2] cyclizations of N-methylanilines with electron-deficient alkenes (such as N-phenylmaleimide), the presence of the para-tert-butyl group is critical for reaction efficiency [1]. Studies demonstrate that 4-tert-butyl-N,N-dimethylaniline cleanly undergoes the desired cyclization at the N-methyl position, whereas the use of the unsubstituted baseline, N,N-dimethylaniline, significantly decreases the target yield due to competing reactions at the unprotected para position [1].

Evidence DimensionTarget product yield in Cu-catalyzed oxidative cyclization
Target Compound DataHigh conversion and clean accommodation of the cyclization pathway
Comparator Or BaselineNonsubstituted N,N-dimethylaniline (decreased yield and competing side reactions)
Quantified DifferenceSignificant yield reduction and loss of regiocontrol with the unsubstituted baseline
ConditionsCuCl2 catalyst, O2 oxidant, N-phenylmaleimide, room temperature to 60 °C

Procuring the para-blocked TBDMA prevents complex mixture formation and yield loss during the scale-up of complex heterocyclic synthesis.

Thermodynamic Parity with Enhanced Radical Stability in Photopolymerization

For hybrid free-radical/cationic photopolymerization systems, the electron donor must possess a specific oxidation potential to effectively interact with sensitizers and iodonium salts [1]. Electrochemical evaluations reveal that 4-tert-butyl-N,N-dimethylaniline exhibits a half-wave oxidation potential nearly identical to N,N-dimethylaniline [1]. However, unlike the parent compound, TBDMA's bulky tert-butyl group sterically protects the generated radical cation from rapid para-to-para dimerization, maintaining the thermodynamic driving force for electron transfer while drastically extending the functional lifetime of the amine in the resin formulation [1].

Evidence DimensionHalf-wave oxidation potential (E_ox) and radical cation stability
Target Compound DataE_ox comparable to DMA, yielding a sterically protected, non-dimerizing radical cation
Comparator Or BaselineN,N-dimethylaniline (comparable E_ox, but undergoes rapid irreversible benzidine coupling)
Quantified DifferenceEquivalent redox thermodynamics with fundamentally superior kinetic stability of the oxidized intermediate
ConditionsCyclic voltammetry and photopolymerization formulation testing

Allows formulators to achieve rapid, reliable curing in dual-cure and hybrid resins without the rapid degradation and discoloration caused by amine dimerization.

High-Yield N-Oxide Formation for Ortho-Functionalization

When utilized as a precursor for photo-mediated oxygen atom transfer or direct ring functionalization, TBDMA demonstrates excellent processability [1]. It can be readily oxidized with m-CPBA to yield the corresponding N-oxide in a highly efficient 82% yield [1]. Subsequently, this N-oxide intermediate undergoes rearrangement using trifluoroacetic anhydride to deliver the ortho-substituted phenol in an exceptional 91% yield[1]. This predictable reactivity is heavily dependent on the para-tert-butyl group, which eliminates the risk of over-oxidation or electrophilic attack at the para position during the aggressive m-CPBA oxidation step.

Evidence DimensionYield of N-oxide formation and subsequent ortho-phenol conversion
Target Compound Data82% yield (N-oxide), 91% yield (ortho-phenol)
Comparator Or BaselineUnprotected anilines (prone to complex oxidation mixtures and para-attack)
Quantified DifferenceProvides a highly selective, >74% overall two-step yield for ortho-functionalization
Conditionsm-CPBA oxidation followed by trifluoroacetic anhydride rearrangement

Provides process chemists with a highly reliable, high-yielding route to sterically hindered, ortho-functionalized aniline derivatives.

Amine Synergist in Hybrid Photopolymerization

Due to its ideal oxidation potential and resistance to dimerization, TBDMA is the optimal electron donor in three-component photoinitiator systems (e.g., camphorquinone/amine/iodonium salt) for curing acrylate/epoxide hybrid resins in dental materials, 3D printing, and industrial coatings [1].

Precursor for Regioselective C-H Functionalization

In pharmaceutical and agrochemical discovery, TBDMA serves as a reliable building block for copper-catalyzed oxidative cyclizations and N-aminomethylations, where its para-blocking group ensures high yields of the desired N-methyl or ortho-modified products without para-substituted byproducts [2].

Redox-Active Component in Photoredox Catalysis

Used as a stable, electron-rich sacrificial reductant or electron-transfer mediator in visible-light photoredox workflows, where the stability of its radical cation prevents the rapid depletion and color-forming side reactions typical of unsubstituted anilines[1].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2909-79-7

Wikipedia

N,N-Dimethyl-4-t-butylaniline

Dates

Last modified: 08-15-2023

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